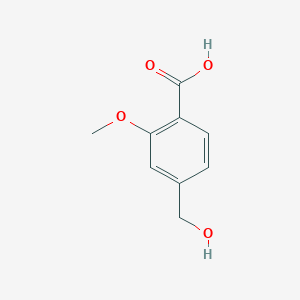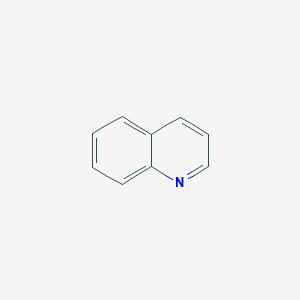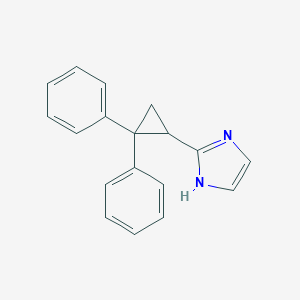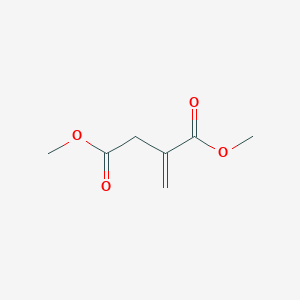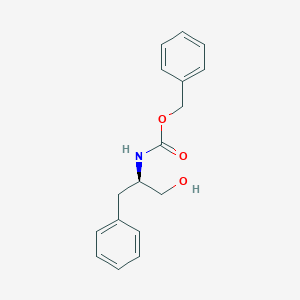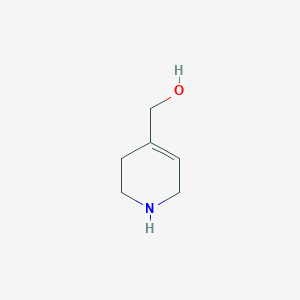
(1,2,3,6-Tetrahydropyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydropyridin-4-ylmethanol is an organic compound with the molecular formula C6H11NO It is a derivative of tetrahydropyridine, characterized by the presence of a hydroxyl group attached to the fourth carbon of the tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridin-4-ylmethanol can be synthesized through several synthetic routes. One common method involves the reduction of 4-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of 1,2,3,6-Tetrahydropyridin-4-ylmethanol may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of 4-pyridinecarboxaldehyde using a palladium catalyst under high pressure and temperature. This method allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydropyridin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form 1,2,3,6-tetrahydropyridine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: 1,2,3,6-Tetrahydropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,6-Tetrahydropyridin-4-ylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydropyridin-4-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the tetrahydropyridine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
1,2,3,6-Tetrahydropyridin-4-ylmethanol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
2,3,4,5-Tetrahydropyridine: Has a different ring structure, leading to distinct chemical and biological properties.
4-Pyridinecarboxaldehyde: The aldehyde form of the compound, which can be converted to 1,2,3,6-Tetrahydropyridin-4-ylmethanol through reduction.
The presence of the hydroxyl group in 1,2,3,6-Tetrahydropyridin-4-ylmethanol makes it unique, as it can participate in additional hydrogen bonding and undergo specific chemical reactions that its analogs cannot.
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h1,7-8H,2-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZNCXOAWUCPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
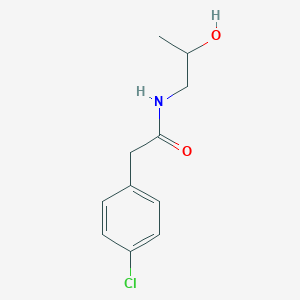

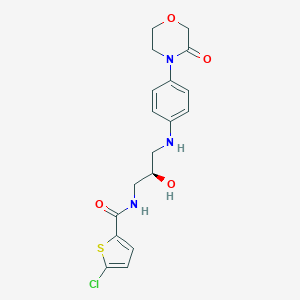
![2-(1H-Benzo[D]Imidazol-2-Yl)Aniline](/img/structure/B57586.png)
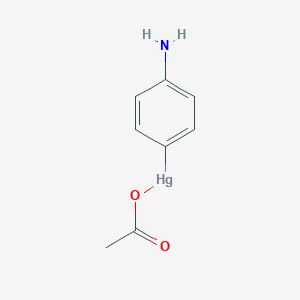
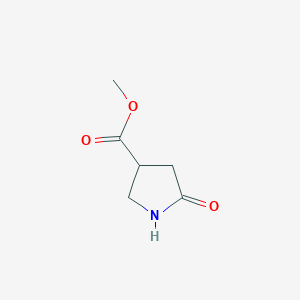
![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)
